molecular formula C11H21BClNO2 B13644597 (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride

(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride

Cat. No.: B13644597
M. Wt: 245.55 g/mol
InChI Key: QVHSDFPCIBKPRC-UHFFFAOYSA-N
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Description

(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)methanamine;hydrochloride is a complex organic compound that features a unique boron-containing tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride typically involves multiple steps:

    Formation of the Boron-Containing Tricyclic Core: This step involves the reaction of a boronic acid derivative with a suitable diene under specific conditions to form the tricyclic structure.

    Introduction of the Methanamine Group: The tricyclic core is then reacted with a suitable amine to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can occur at the methanamine group, potentially converting it to a primary amine.

    Substitution: The compound can participate in substitution reactions, especially at the boron center, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Primary amines.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study boron-containing biomolecules. Its ability to interact with biological systems makes it a valuable tool for investigating the role of boron in biological processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its boron-containing structure can be utilized in the design of boron neutron capture therapy agents for cancer treatment.

Industry

In the industrial sector, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their function. This interaction can modulate biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanol
  • (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)acetic acid

Uniqueness

Compared to similar compounds, (2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. The hydrochloride form also improves its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C11H21BClNO2

Molecular Weight

245.55 g/mol

IUPAC Name

(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H

InChI Key

QVHSDFPCIBKPRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl

Origin of Product

United States

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